molecular formula C6H9NO4S B14593583 3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione CAS No. 61639-97-2

3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B14593583
CAS No.: 61639-97-2
M. Wt: 191.21 g/mol
InChI Key: DQEIDQHQQSZLTI-UHFFFAOYSA-N
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Description

3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a nitromethyl group and a methyl group attached to the thiophene ring, along with a dione functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione can be achieved through various synthetic routes. One common method involves the nitration of a precursor thiophene compound. The reaction typically requires the use of nitric acid as the nitrating agent, and the process is carried out under controlled temperature and pressure conditions to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents, such as diluted nitric acid, can also be employed to minimize the generation of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methyl and nitromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products Formed

Scientific Research Applications

3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its thiophene ring structure, which imparts distinct chemical and biological properties compared to other nitro compounds

Properties

CAS No.

61639-97-2

Molecular Formula

C6H9NO4S

Molecular Weight

191.21 g/mol

IUPAC Name

3-methyl-4-(nitromethyl)-2,5-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C6H9NO4S/c1-5-3-12(10,11)4-6(5)2-7(8)9/h2-4H2,1H3

InChI Key

DQEIDQHQQSZLTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CS(=O)(=O)C1)C[N+](=O)[O-]

Origin of Product

United States

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